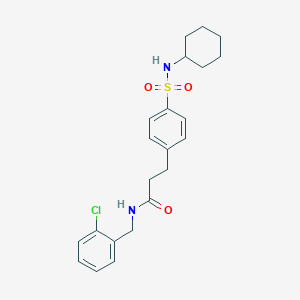
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
Overview
Description
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as CB-1 antagonist, is a chemical compound that has been extensively researched for its potential therapeutic benefits. CB-1 antagonist works by blocking the cannabinoid receptor 1 (CB-1) in the brain, which is responsible for the psychoactive effects of cannabis.
Mechanism of Action
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist works by blocking the N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide receptor in the brain, which is responsible for the psychoactive effects of cannabis. By blocking this receptor, N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist reduces the release of dopamine in the brain, which is responsible for the rewarding effects of cannabis. This leads to a reduction in food intake, body weight, and the rewarding effects of cannabis and opioids.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can reduce food intake and body weight by reducing the release of dopamine in the brain. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has also been shown to improve glucose metabolism and insulin sensitivity in diabetic patients.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist is its potential use in various areas such as obesity, diabetes, addiction, and mental health disorders. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been extensively researched for its potential therapeutic benefits in these areas. However, one of the limitations of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist is its potential side effects, which include nausea, vomiting, and diarrhea.
Future Directions
There are several future directions for N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist research. One area of research is the potential use of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist in mental health disorders such as anxiety and depression. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can reduce anxiety and improve mood in animal models. Another area of research is the potential use of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist in cancer treatment. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can inhibit the growth and proliferation of cancer cells in vitro. Further research is needed to determine the potential therapeutic benefits of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist in these areas.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist involves the reaction of 2-chlorobenzylamine with 4-aminobenzenesulfonamide in the presence of triethylamine to form N-(2-chlorobenzyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with 3-bromo-4-(cyclohexylamino)benzoic acid in the presence of potassium carbonate to form the final product, N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide.
Scientific Research Applications
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been extensively researched for its potential therapeutic benefits in various areas such as obesity, diabetes, addiction, and mental health disorders. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can reduce food intake and body weight in obese individuals by blocking the N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide receptor in the brain. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has also been shown to improve glucose metabolism and insulin sensitivity in diabetic patients.
In addition, N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been studied for its potential use in addiction treatment, particularly for cannabis and opioid addiction. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been shown to reduce the rewarding effects of cannabis and opioids, making it a potential treatment option for addiction.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-21-9-5-4-6-18(21)16-24-22(26)15-12-17-10-13-20(14-11-17)29(27,28)25-19-7-2-1-3-8-19/h4-6,9-11,13-14,19,25H,1-3,7-8,12,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEUDNKMUBWSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145765 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-[(cyclohexylamino)sulfonyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
722467-74-5 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-[(cyclohexylamino)sulfonyl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722467-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-[(cyclohexylamino)sulfonyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)


![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)






